An In-Depth Technical Guide to N-[4-(2-Benzimidazolyl)phenyl]maleimide
An In-Depth Technical Guide to N-[4-(2-Benzimidazolyl)phenyl]maleimide
CAS Number: 27030-97-3
Chemical Structure:
![Chemical Structure of N-[4-(2-Benzimidazolyl)phenyl]maleimide](https://www.tcichemicals.com/images/common/products/B1149_300.png)
Figure 1: Chemical Structure of N-[4-(2-Benzimidazolyl)phenyl]maleimide.
Core Compound Summary
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a bifunctional organic compound featuring a benzimidazole (B57391) core linked to a phenylmaleimide (B3051593) group. This unique architecture combines the favorable photophysical properties and biological recognition capabilities of the benzimidazole moiety with the highly specific reactivity of the maleimide (B117702) group. The maleimide functional group is particularly valued in bioconjugation for its selective reaction with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides, forming stable thioether bonds. This property makes the compound a valuable reagent for researchers in drug development, materials science, and biochemistry.[1][2]
The benzimidazole core is a well-known privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its structure allows for various non-covalent interactions with biological macromolecules, while also contributing to the molecule's overall thermal stability and fluorescence potential.[1] The compound is typically supplied as a pale yellow to amber powder and is noted for its applications as a fluorescent probe, a crosslinking agent in polymer chemistry, and an intermediate in the synthesis of novel therapeutics.[1][2]
Physicochemical and Spectroscopic Data
While specific experimental data for N-[4-(2-Benzimidazolyl)phenyl]maleimide is not extensively detailed in publicly available literature, the following table summarizes its known physical properties. Spectroscopic data, such as absorption/emission maxima and quantum yield, would need to be determined empirically for specific applications and solvent conditions.
| Property | Value | Reference(s) |
| CAS Number | 27030-97-3 | [1][4][5] |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [1][4][5] |
| Molecular Weight | 289.29 g/mol | [1][4][5] |
| Appearance | Pale yellow to amber powder | [1] |
| Melting Point | 247 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1][5] |
| Storage | Store at 2 - 8 °C, under inert gas, protect from light | [1][5] |
Experimental Protocols
Proposed Synthetic Pathway
The synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide can be envisioned as a two-stage process: first, the formation of the benzimidazole ring, and second, the creation of the maleimide group. A plausible retrosynthetic analysis suggests the key precursors to be o-phenylenediamine (B120857), a terephthaldehyde derivative, and maleic anhydride (B1165640).
A logical forward synthesis would involve:
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Synthesis of the Benzimidazole Intermediate: Condensation of o-phenylenediamine with 4-aminobenzoic acid or a derivative. This reaction is typically acid-catalyzed and driven by heat to form 2-(4-aminophenyl)-1H-benzimidazole.[6]
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Formation of the Maleamic Acid: The resulting amino-benzimidazole intermediate is then reacted with maleic anhydride. This reaction proceeds readily at room temperature to form the corresponding N-[4-(2-Benzimidazolyl)phenyl]maleamic acid.[7]
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Cyclodehydration to the Maleimide: The final step is the cyclization of the maleamic acid to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate (B1210297).[7]
Generic Experimental Protocol for Synthesis:
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Step 1: Synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleamic acid
-
Dissolve 2-(4-aminophenyl)-1H-benzimidazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve maleic anhydride (1.1 equivalents) in the same solvent.
-
Slowly add the maleic anhydride solution to the 2-(4-aminophenyl)-1H-benzimidazole solution with stirring at room temperature.
-
Continue stirring for 2-4 hours. The product, N-[4-(2-Benzimidazolyl)phenyl]maleamic acid, may precipitate from the solution or can be isolated by solvent removal under reduced pressure.
Step 2: Cyclization to N-[4-(2-Benzimidazolyl)phenyl]maleimide
-
Suspend the dried maleamic acid intermediate (1 equivalent) in acetic anhydride (5-10 volumes).
-
Add anhydrous sodium acetate (0.3 equivalents) as a catalyst.
-
Heat the mixture with stirring to 80-100 °C for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to yield pure N-[4-(2-Benzimidazolyl)phenyl]maleimide.
Protocol for Protein Labeling via Thiol-Maleimide Conjugation
The maleimide group reacts specifically with free thiol groups of cysteine residues to form a stable thioether bond. This is the most common application for this class of reagents.
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5. Avoid buffers containing thiols.
-
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM).
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF to prepare the BPM stock solution.
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare BPM Stock Solution: Immediately before use, dissolve N-[4-(2-Benzimidazolyl)phenyl]maleimide in anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BPM stock solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.
-
Purification: Remove the unreacted, free BPM from the labeled protein conjugate using a size-exclusion chromatography (e.g., a pre-packed PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using UV-Vis spectrophotometry. This requires the extinction coefficients of the protein at 280 nm and the BPM dye at its absorption maximum (λ_max), which must be determined experimentally.
Key Applications and Logical Workflows
The primary utility of N-[4-(2-Benzimidazolyl)phenyl]maleimide stems from its dual nature as a fluorescent reporter and a thiol-reactive linker.
Fluorescent Labeling of Proteins
The compound can be used to covalently attach a fluorescent benzimidazole tag to proteins at specific cysteine sites. This allows for the visualization of proteins in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The benzimidazole core is known to enhance photostability and fluorescence quantum yield, making it suitable for imaging.[2]
Development of Targeted Therapeutics
The maleimide group can serve as a linker to attach the benzimidazole moiety to antibodies or other targeting ligands, creating Antibody-Drug Conjugates (ADCs) or other targeted therapies. Benzimidazole derivatives have been explored for various therapeutic effects, including as antitumor agents.[3] This compound could be used to conjugate a potentially bioactive benzimidazole core to a cell-targeting protein.
Material Science Applications
As a thermally stable molecule with a reactive group, it can be used as a crosslinking agent or monomer in the synthesis of advanced polymers. The incorporation of the benzimidazole structure can enhance the thermal resistance and mechanical properties of materials for industries like aerospace and electronics.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-[4-(2-Benzimidazolyl)phenyl]maleimide [myskinrecipes.com]
- 3. Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
